molecular formula C12H17NO2 B11746629 (2S)-2-amino-5-(3-methylphenyl)pentanoic acid

(2S)-2-amino-5-(3-methylphenyl)pentanoic acid

Cat. No.: B11746629
M. Wt: 207.27 g/mol
InChI Key: GWKPQPNDWDPPQD-NSHDSACASA-N
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Description

(2S)-2-amino-5-(3-methylphenyl)pentanoic acid is an organic compound with a unique structure that includes an amino group, a phenyl group, and a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-5-(3-methylphenyl)pentanoic acid can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-5-(3-methylphenyl)pentanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-2-amino-5-(3-methylphenyl)pentanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biological processes and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-amino-5-(3-methylphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S)-2-amino-5-(3-methylphenyl)pentanoic acid include other amino acids and phenyl-substituted pentanoic acids. Examples include:

  • (2S)-2-amino-5-phenylpentanoic acid
  • (2S)-2-amino-5-(4-methylphenyl)pentanoic acid

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the resulting chemical and biological properties

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(2S)-2-amino-5-(3-methylphenyl)pentanoic acid

InChI

InChI=1S/C12H17NO2/c1-9-4-2-5-10(8-9)6-3-7-11(13)12(14)15/h2,4-5,8,11H,3,6-7,13H2,1H3,(H,14,15)/t11-/m0/s1

InChI Key

GWKPQPNDWDPPQD-NSHDSACASA-N

Isomeric SMILES

CC1=CC(=CC=C1)CCC[C@@H](C(=O)O)N

Canonical SMILES

CC1=CC(=CC=C1)CCCC(C(=O)O)N

Origin of Product

United States

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